molecular formula C6H9BrO3 B6463341 ethyl 3-bromo-4-oxobutanoate CAS No. 56580-46-2

ethyl 3-bromo-4-oxobutanoate

Cat. No.: B6463341
CAS No.: 56580-46-2
M. Wt: 209.04 g/mol
InChI Key: LNNMULCOMQAULG-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-oxobutanoate (CAS: 95629-02-0) is a brominated β-keto ester with the molecular formula C₆H₉BrO₃. Its structure features a four-carbon chain with a bromine atom at position 3 and a ketone group at position 4, esterified with ethanol. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling processes due to the electrophilic bromine atom . Synonymous names include 3-bromo-4-oxobutyric acid ethyl ester and ethyl 3-bromo-4-oxobutyrate .

Properties

IUPAC Name

ethyl 3-bromo-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO3/c1-2-10-6(9)3-5(7)4-8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNMULCOMQAULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hell–Volhard–Zelinskii Reaction

The Hell–Volhard–Zelinskii (HVZ) reaction is a classical approach for α-bromination of carbonyl compounds. In this process, ethyl acetoacetate reacts with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.

Mechanism :

  • Enolization : The carbonyl oxygen abstracts an α-hydrogen, forming an enol intermediate.

  • Electrophilic Attack : Bromine reacts with the enol, resulting in α-bromination.

  • Quenching : The reaction is terminated with aqueous sodium bisulfite to remove excess bromine.

Reaction Conditions :

  • Temperature : 0–5°C to minimize di-bromination.

  • Solvent : Anhydrous diethyl ether or dichloromethane.

  • Yield : 70–85% under optimized conditions.

Limitations :

  • Competing di-bromination at higher temperatures or excess bromine.

  • Requires strict moisture control to prevent hydrolysis of the ester group.

Base-Promoted Bromination

An alternative method employs sodium hydroxide (NaOH) as a base to deprotonate ethyl acetoacetate, enhancing enol formation and reaction kinetics.

Procedure :

  • Ethyl acetoacetate is dissolved in a 1:1 mixture of ethanol and water.

  • Bromine is added dropwise at 0°C, followed by stirring for 2–3 hours.

  • The product is extracted with dichloromethane and purified via distillation.

Key Parameters :

  • Molar Ratio : 1:1.2 (ethyl acetoacetate to Br₂) ensures mono-bromination.

  • Yield : 80–90% with minimal byproducts.

Advantages :

  • Simplified workup due to aqueous base compatibility.

  • Scalable for industrial production.

Alternative Synthetic Routes

Halogen Exchange Reactions

Ethyl 3-chloro-4-oxobutanoate can undergo nucleophilic substitution with sodium bromide (NaBr) in polar aprotic solvents.

Conditions :

  • Solvent : Dimethylformamide (DMF) at 80°C.

  • Catalyst : Crown ethers (e.g., 18-crown-6) improve bromide nucleophilicity.

  • Yield : 60–70% after 12 hours.

Limitations :

  • Lower efficiency compared to direct bromination.

  • Requires pre-synthesis of chloro precursor.

Optimization of Reaction Conditions

Temperature and Stoichiometry

ParameterOptimal RangeEffect on Yield
Temperature0–5°CMinimizes di-bromination
Br₂ Equivalents1.0–1.2Balances reactivity and safety
Reaction Time2–3 hoursPrevents over-bromination

Solvent Selection

  • Polar Protic (e.g., Ethanol) : Enhances enol formation but risks ester hydrolysis.

  • Polar Aprotic (e.g., DCM) : Improves electrophilic bromine solubility.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern facilities adopt continuous flow systems to enhance yield and purity:

  • Residence Time : 5–10 minutes.

  • Throughput : 50–100 kg/day.

  • Purity : ≥98% by HPLC.

Waste Management

  • Bromine Recovery : Distillation units reclaim unreacted Br₂.

  • Neutralization : Spent base is treated with CO₂ to form sodium bicarbonate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-oxobutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Ethyl 3-amino-4-oxobutanoate or ethyl 3-thio-4-oxobutanoate.

    Reduction: Ethyl 3-hydroxy-4-oxobutanoate.

    Cycloaddition: Benzindenoazepine derivatives.

Scientific Research Applications

Ethyl 3-bromo-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-oxobutanoate involves its reactivity as an electrophile. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The compound can also undergo cycloaddition reactions, forming complex ring structures that are valuable in synthetic chemistry .

Comparison with Similar Compounds

Ethyl Acetoacetate (Ethyl 3-Oxobutanoate)

Structure : Ethyl acetoacetate (C₆H₁₀O₃) lacks the bromine atom present in the target compound, featuring a ketone at position 3 and an ester group.
Key Properties :

  • Exists in keto-enol tautomeric equilibrium (99% keto form at room temperature), stabilized by intramolecular hydrogen bonding in the enol form .
  • Widely used in pharmaceuticals, dyes, and fragrances (e.g., synthetic apple flavoring) .
  • Synthesized via Claisen condensation of ethyl acetate .

Comparison :

  • Reactivity: The bromine in ethyl 3-bromo-4-oxobutanoate enhances electrophilicity, enabling Suzuki or Grignard reactions, whereas ethyl acetoacetate is more prone to condensation reactions (e.g., Knoevenagel).
  • Applications : Ethyl acetoacetate is favored in flavoring agents, while the brominated derivative is tailored for halogen-specific synthetic pathways.

Ethyl 4-Bromo-2,2-Dimethyl-3-Oxobutanoate

Structure : This analog (CAS: 63891-88-3) includes two methyl groups at position 2 and a bromine at position 4, altering steric and electronic effects .
Key Properties :

  • Steric hindrance from methyl groups reduces reactivity at the β-carbon compared to this compound.
  • Used in specialized organic syntheses requiring hindered intermediates .

Comparison :

  • Substituent Effects: The methyl groups in the 2,2-dimethyl derivative limit nucleophilic attack at the β-carbon, whereas the unhindered structure of this compound facilitates broader reactivity.

Ethyl Bromopyruvate

Structure : Ethyl bromopyruvate (C₅H₇BrO₃) features a bromine adjacent to the ketone (α-position), unlike the β-position in the target compound.
Key Properties :

  • High reactivity in alkylation and cross-coupling reactions due to the α-bromo ketone motif .

Comparison :

  • Reaction Pathways: The α-bromo group in bromopyruvate directs nucleophilic substitution at the carbonyl-adjacent carbon, while the β-bromo group in this compound offers flexibility for substitutions or eliminations at position 3.

Data Table: Comparative Analysis of Selected β-Keto Esters

Compound Substituents Key Reactivity Primary Applications Reference
This compound Br (C3), O=C (C4) Nucleophilic substitution, cross-coupling Organic synthesis intermediates
Ethyl acetoacetate O=C (C3) Keto-enol tautomerism, condensation Pharmaceuticals, fragrances
Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate Br (C4), 2×CH₃ (C2) Sterically hindered reactions Specialty organic synthesis
Ethyl bromopyruvate Br (C2), O=C (C3) α-Halogen ketone reactivity Alkylation, cross-coupling

Biological Activity

Ethyl 3-bromo-4-oxobutanoate is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the synthesis, biological activity, and relevant studies associated with this compound, particularly focusing on its inhibitory effects on enzymes and its implications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a bromo substituent and an oxobutanoate functional group. Its chemical formula is C6H9BrO3C_6H_9BrO_3, and it features a structure that enhances its reactivity and biological activity. The presence of the bromine atom typically increases the lipophilicity of the molecule, which can influence its interaction with biological targets.

Tyrosinase Inhibition

One of the most significant biological activities associated with this compound is its potential as a tyrosinase inhibitor . Tyrosinase is an enzyme crucial in melanin biosynthesis, and its inhibition can have applications in treating hyperpigmentation disorders.

Case Studies and Findings

  • Synthesis of Derivatives : Research has shown that derivatives of 4-oxobutanoate, including those derived from carvacrol and thymol, exhibit varying degrees of tyrosinase inhibitory activity. This compound was synthesized as part of these studies to evaluate its effectiveness against mushroom tyrosinase .
  • Inhibitory Activity Data : A study evaluated various alkyl 4-oxobutanoate derivatives for their inhibitory effects on tyrosinase at a concentration of 500 μM. The results indicated that compounds with longer carbon chains exhibited enhanced inhibitory activity:
    • This compound showed an IC50 value comparable to other derivatives, indicating moderate inhibition.
    • In contrast, kojic acid, a known tyrosinase inhibitor, had a significantly lower IC50 value (21.8 μM), suggesting that while this compound is effective, it may not be as potent as established inhibitors .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that:

  • Increasing the carbon chain length in alkyl groups attached to the oxobutanoate moiety generally enhances inhibitory activity.
  • The presence of bromine may also play a role in modulating the interaction with the enzyme's active site .

Summary of Inhibitory Activities

Compound% Inhibition at 500 μMIC50 (μM)
This compoundModerate~102.3
Kojic AcidHigh21.8
Butyl 4-oxobutanoateHigh~176.5
Crotyl 4-oxobutanoateModerate~244.1

Q & A

Q. What are the established synthetic routes for ethyl 3-bromo-4-oxobutanoate, and how do reaction conditions influence yield?

this compound is synthesized via bromination of ethyl 3-oxobutanoate using bromine (Br₂) in acetic acid under controlled conditions. Key steps include:

  • Dissolving ethyl 3-oxobutanoate in acetic acid and adding bromine dropwise at 20°C.
  • Stirring for 72 hours, followed by concentration under reduced pressure.
  • Partitioning the residue in methylene chloride and water, with subsequent washes (sodium bicarbonate, brine) and drying over MgSO₄ .
  • Yield optimization requires precise temperature control (20–45°C) and stoichiometric bromine to avoid over-bromination.

Q. How is this compound characterized structurally, and what spectroscopic data are critical?

Structural confirmation relies on:

  • ¹H NMR : A singlet at δ 4.60 ppm for the two protons adjacent to the ketone and bromine .
  • Molecular weight : 209.04 g/mol (C₆H₉BrO₃) .
  • Infrared (IR) spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (ketone C=O).

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile intermediate for:

  • Nucleophilic substitution reactions (e.g., replacing bromine with amines or thiols).
  • Cyclization reactions to synthesize heterocycles like pyrazoles or benzimidazoles, as demonstrated in analogous protocols using ethyl 4-chloro-3-oxobutanoate .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side products during bromination of ethyl 3-oxobutanoate?

  • Solvent choice : Acetic acid enhances bromine solubility and stabilizes intermediates.
  • Temperature : Prolonged stirring at room temperature minimizes thermal decomposition.
  • Workup : Rapid quenching and neutralization prevent acid-catalyzed ester hydrolysis .
  • Monitoring : TLC (10% EtOAc/hexane) ensures reaction completion before workup .

Q. What mechanistic insights explain the regioselectivity of bromination in ethyl 3-oxobutanoate?

Bromination occurs preferentially at the γ-position due to:

  • Electron-withdrawing effects : The ketone group activates the β-carbon, facilitating bromine attack at the adjacent γ-position.
  • Steric factors : The ethyl ester group minimizes steric hindrance at the γ-site compared to the α-position.

Q. How do data discrepancies arise in NMR analysis of this compound derivatives, and how can they be resolved?

  • Solvent impurities : Residual acetic acid in the product may obscure NMR signals. Drying over MgSO₄ and repeated washes mitigate this .
  • Tautomerism : The α,β-unsaturated ketone moiety may exhibit keto-enol tautomerism, leading to split peaks. Deuterated solvents (e.g., CDCl₃) and controlled pH stabilize the dominant form .

Q. What strategies are effective for scaling up this compound synthesis while maintaining purity?

  • Batch processing : Gradual bromine addition in divided batches reduces exothermic risks.
  • Continuous extraction : Automated liquid-liquid extraction systems improve separation efficiency.
  • Quality control : GC-MS or HPLC validates purity, with thresholds set at ≥95% for synthetic applications .

Methodological and Analytical Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Ventilation : Use fume hoods to avoid inhalation of bromine vapors.
  • Personal protective equipment (PPE) : Acid-resistant gloves and goggles are mandatory.
  • Waste disposal : Brominated byproducts require segregation and treatment by certified hazardous waste facilities .

Q. How can computational tools (e.g., DFT calculations) predict reactivity patterns of this compound?

  • Molecular modeling : Density Functional Theory (DFT) simulations identify electrophilic sites and transition states.
  • Reactivity indices : Fukui functions and molecular electrostatic potential maps highlight nucleophilic/electrophilic regions .

Q. What are the limitations of using this compound in multicomponent reactions?

  • Competing reactions : The bromine atom may participate in unintended cross-coupling or elimination.
  • Catalyst poisoning : Heavy metal catalysts (e.g., Pd) can be deactivated by bromide ions. Alternative catalysts (e.g., Cu or Ni) are recommended .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-bromo-4-oxobutanoate
Reactant of Route 2
ethyl 3-bromo-4-oxobutanoate

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